1-Allylcyclopropanecarboxylic acid

Übersicht

Beschreibung

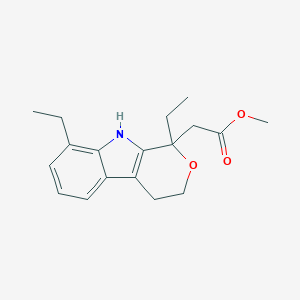

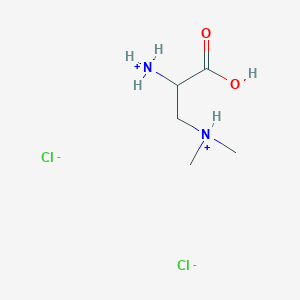

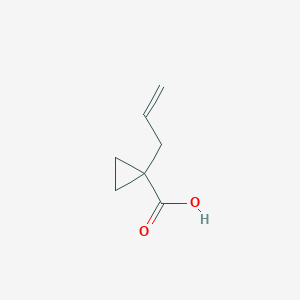

1-Allylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 1-prop-2-enylcyclopropane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-Allylcyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and an allyl group . The InChI string representation of the molecule isInChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Allylcyclopropanecarboxylic acid include a molecular weight of 126.15 g/mol, a XLogP3-AA value of 1.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 126.068079557 g/mol, a monoisotopic mass of 126.068079557 g/mol, a topological polar surface area of 37.3 Ų, a heavy atom count of 9, and a complexity of 145 .Wissenschaftliche Forschungsanwendungen

Regulation of Plant Growth

ACC plays a crucial role in the regulation of plant growth. It acts as the direct precursor of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . This includes several processes linked to vegetative plant growth, seed germination, fruit ripening, leaf and flower senescence, and abscission .

Ethylene Biosynthesis

ACC is the central molecule of ethylene biosynthesis. The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . This makes it a key player in the production of ethylene, a gaseous plant hormone identified as a regulator of plant growth .

ACC Synthesis, Conjugation, and Deamination

Recent advances related to ACC include the regulation of ACC synthesis, conjugation, and deamination . These processes are crucial for the production and regulation of ethylene, thereby influencing plant growth and development .

Role of ACC as an Ethylene-Independent Signal

There is evidence for a role of ACC as an ethylene-independent signal . This suggests that ACC may have additional functions beyond its role as a precursor to ethylene .

ACC Transport

ACC is transported throughout the plant over short and long distances, remotely leading to ethylene responses . Understanding the complex mechanism of ACC transport is in its infancy, but the identification of a first ACC transporter presents new perspectives .

Thermotolerance in Marine Red Algae

In marine red algae Neopyropia yezoensis, ACC regulates thermotolerance . The application of ACC was found to alleviate the negative effects of heat stress on this marine red alga . This suggests that ACC could be used to mitigate the impact of global warming on marine ecosystems .

Wirkmechanismus

Target of Action

The primary target of 1-Allylcyclopropanecarboxylic acid (ACC) is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in organisms such as Pseudomonas sp. (strain ACP) . ACC is a non-protein amino acid that acts as the direct precursor of ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes .

Mode of Action

ACC interacts with its target enzyme, 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This irreversible conversion of ACC to ammonia and alpha-ketobutyrate allows growth on ACC as a nitrogen source .

Biochemical Pathways

ACC is the central molecule of ethylene biosynthesis . The rate of ACC formation differs in response to developmental, hormonal, and environmental cues . ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances, remotely leading to ethylene responses .

Pharmacokinetics

It is known that acc can be transported throughout the plant over short and long distances This suggests that ACC may have a broad distribution within the plant

Result of Action

The action of ACC leads to the production of ethylene, a plant hormone that regulates a wide variety of vegetative and developmental processes . These processes include seed germination, fruit ripening, leaf and flower senescence, and abscission . ACC also plays a role in cell wall signaling, guard mother cell division, and pathogen virulence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ACC. The rate of ACC formation can differ in response to developmental, hormonal, and environmental cues . For example, ACC can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that soil composition could influence the action of ACC

Eigenschaften

IUPAC Name |

1-prop-2-enylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKQUJFRCYZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339542 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylcyclopropanecarboxylic acid | |

CAS RN |

80360-57-2 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)

![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)